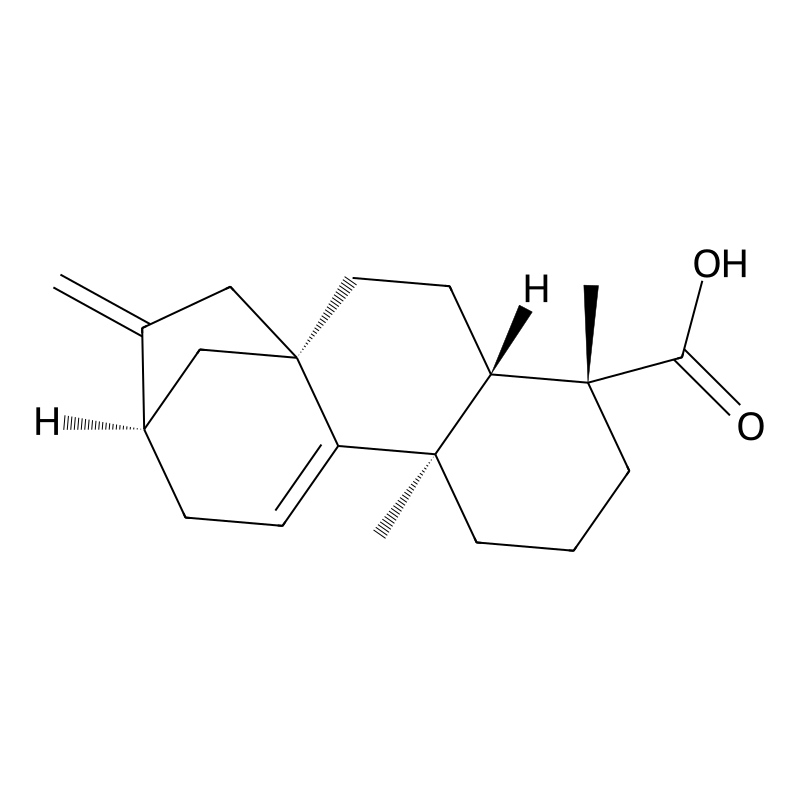

(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Kaura-9(11),16-dien-18-oic acid, also known as grandiflorenic acid (GFA), is a naturally occurring compound found in the Mexican medicinal plant, zoapatle (). Research suggests GFA possesses a range of interesting biological activities, making it a subject of scientific investigation.

Antimicrobial and Antiparasitic Properties

Studies have shown GFA exhibits antibacterial activity. One study found it effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli (). Additionally, research indicates GFA possesses antileishmanial properties, showing promise against the parasite Leishmania which causes leishmaniasis ().

Wound Healing Potential

GFA has been investigated for its potential to promote wound healing. Studies suggest it may accelerate the process by stimulating collagen synthesis and fibroblast proliferation in skin cells ().

The compound (4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid is a complex organic molecule characterized by its unique tetracyclic structure. This compound features multiple chiral centers, specifically at positions 4, 5, and 9, contributing to its stereochemical complexity. The molecular formula is with a molecular weight of approximately 318.46 g/mol. The presence of a carboxylic acid functional group indicates potential acidity and reactivity in various chemical environments.

The mechanism of action for grandiflorenic acid's various biological activities is still under investigation. Here are some potential mechanisms based on existing research:

- Anti-inflammatory activity: Grandiflorenic acid may inhibit the production of inflammatory mediators like cytokines [].

- Antibacterial activity: The compound might disrupt bacterial cell membranes or inhibit essential bacterial enzymes [].

- Antileishmanial activity: It's possible that grandiflorenic acid interferes with the growth or survival of Leishmania parasites [].

The chemical reactivity of this compound can be attributed to its functional groups and structural features:

- Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive with bases.

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Reduction Reactions: The double bond in the methylidene group may undergo hydrogenation or reduction reactions.

- Nucleophilic Substitution: The tetracyclic structure may allow for nucleophilic attacks at various positions depending on the substituents present.

The synthesis of (4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid can involve several methodologies:

- Total Synthesis: This approach may utilize multi-step reactions starting from simpler organic molecules to build the complex tetracyclic framework.

- Biological Synthesis: Utilizing natural sources or biocatalysts may provide an eco-friendly route to synthesize this compound.

- Modification of Existing Compounds: Starting from known derivatives and modifying them through

The applications of this compound may span various fields:

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Agricultural Chemicals: Possible applications as a pesticide or herbicide given its structural properties.

- Material Science: Utilization in synthesizing novel materials or polymers due to its unique chemical structure.

Interaction studies are essential for understanding how this compound interacts with biological systems:

- Protein Binding Studies: Investigating how well this compound binds to specific proteins can elucidate its mechanism of action.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized in the body can provide insights into its efficacy and safety.

- Synergistic Effects with Other Compounds: Evaluating how this compound interacts with other drugs or natural products may reveal enhanced therapeutic effects.

Several compounds share structural similarities with (4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid, highlighting its uniqueness:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (1S,4R,5R) -13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰]hexadecane-5-carboxylic acid | Hydroxy group addition | Potential anti-inflammatory |

| (4S)-4-methyl-tetracyclo[11.2.1.0²,⁹]hexadecane | Different methyl substitution | Antimicrobial properties |

| (4R)-4-ethyl-tetracyclo[11.2.1]hexadecane | Ethyl substitution instead of methyl | Varies in biological activity |

These comparisons illustrate that while there are similarities among these compounds regarding their tetracyclic structures and potential biological activities, the unique stereochemistry and functional groups of (4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid may confer distinct properties that warrant further investigation for specific applications in pharmaceuticals and beyond.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Neidlein R, Stumpf U. [Biotransformation and pharmacokinetics of grandiflorenic acid [kauradiene-9(11),16-oic acid-18] / 1st communication (author's transl)]. Arzneimittelforschung. 1977;27(5):999-1004. German. PubMed PMID: 577885.

3: Neidlein R, Stumpf U. [Biotransformation and pharmacokinetics of grandiflorenic acid [kauradien-9(11),16-oic acid-18] / 2nd communication (author's transl)]. Arzneimittelforschung. 1977;27(6):1162-6. German. PubMed PMID: 578433.

4: Neidlein R, Stumpf U. [Biotransformation and pharmacokinetics of grandiflorenic acid [kauradien-9(11),16-oic acid-18]. 3rd communication (author's transl)]. Arzneimittelforschung. 1977 Jul;27(7):1384-90. German. PubMed PMID: 578458.

5: Bejar E, Enriquez R, Lozoya X. The in vitro effect of grandiflorenic acid and zoapatle aqueous crude extract upon spontaneous contractility of the rat uterus during oestrus cycle. J Ethnopharmacol. 1984 Jun;11(1):87-97. PubMed PMID: 6540830.

6: Bejar E. Preliminary investigation of the estrogenic potential of grandiflorenic acid from Montanoa tomentosa. J Ethnopharmacol. 1988 Jul-Aug;23(2-3):329-31. PubMed PMID: 3193796.

7: Fraga BM, Cabrera I, Amaro-Luis JM. On the structures of the diterpenes licamichauxiioic acids A and B. J Nat Prod. 2008 Nov;71(11):1953-5. doi: 10.1021/np800370f. Epub 2008 Oct 11. PubMed PMID: 18847245.

8: Fraga BM, González-Vallejo V, Guillermo R, Amaro-Luis JM. Microbiological transformation of two 15α-hydroxy-ent-kaur-9(11),16-diene derivatives by the fungus Fusarium fujikuroi. Phytochemistry. 2013 May;89:39-46. doi: 10.1016/j.phytochem.2013.01.006. Epub 2013 Feb 8. PubMed PMID: 23398890.

9: Villa-Ruano N, Betancourt-Jiménez MG, Lozoya-Gloria E. Biosynthesis of uterotonic diterpenes from Montanoa tomentosa (zoapatle). J Plant Physiol. 2009 Dec 15;166(18):1961-7. doi: 10.1016/j.jplph.2009.06.004. Epub 2009 Jul 5. PubMed PMID: 19581023.

10: Robles-Zepeda RE, Lozoya-Gloria E, López MG, Villarreal ML, Ramírez-Chávez E, Molina-Torres J. Montanoa tomentosa glandular trichomes containing kaurenoic acids chemical profile and distribution. Fitoterapia. 2009 Jan;80(1):12-7. doi: 10.1016/j.fitote.2008.09.002. Epub 2008 Sep 14. PubMed PMID: 18824221.

11: Boaventura MA, Pereira RG, de Oliveira Freitas LB, Dos Reis LA, da Silva Vieira H. Preparation and phytotoxicity of novel kaurane diterpene amides with potential use as herbicides. J Agric Food Chem. 2008 May 14;56(9):2985-8. doi: 10.1021/jf0729309. Epub 2008 Apr 5. PubMed PMID: 18393433.

12: Page JE, Balza F, Nishida T, Towers GH. Biologically active diterpenes from Aspilia mossambicensis, a chimpanzee medicinal plant. Phytochemistry. 1992 Oct;31(10):3437-9. PubMed PMID: 1368857.

13: Vieira HS, Takahashi JA, Gunatilaka AA, Boaventura MA. 1H and 13C NMR signal assignments of a novel Baeyer-Villiger originated diterpene lactone. Magn Reson Chem. 2006 Feb;44(2):146-50. PubMed PMID: 16358289.

14: Lozoya X, Enríquez RG, Bejar E, Estrada AV, Girón H, Ponce-Monter H, Gallegos AJ. The zoapatle V--the effect of kauradienoic acid upon uterine contractility. Contraception. 1983 Mar;27(3):267-79. PubMed PMID: 6851560.

15: Hueso-Falcón I, Girón N, Velasco P, Amaro-Luis JM, Ravelo AG, de las Heras B, Hortelano S, Estevez-Braun A. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. Bioorg Med Chem. 2010 Feb 15;18(4):1724-35. doi: 10.1016/j.bmc.2009.11.064. Epub 2009 Dec 6. PubMed PMID: 20116261.

16: Lebrasseur N, Gagnepain J, Ozanne-Beaudenon A, Léger JM, Quideau S. Efficient access to orthoquinols and their [4 + 2] cyclodimers via SIBX-mediated hydroxylative phenol dearomatization. J Org Chem. 2007 Aug 3;72(16):6280-3. Epub 2007 Jul 12. PubMed PMID: 17628111.

17: Vieira HS, Takahashi JA, Pimenta LP, Boaventura MA. Effects of kaurane diterpene derivatives on germination and growth of Lactuca sativa seedlings. Z Naturforsch C. 2005 Jan-Feb;60(1-2):72-8. PubMed PMID: 15787248.

18: Béjar E, Lozoya X, Enríquez R, Escobar L. Comparative effect of zoapatle (Montanoa tomentosa) products and of verapamil on the in vitro uterine contractility of rat. Arch Invest Med (Mex). 1984 Jul-Sep;15(3):223-38. English, Spanish. PubMed PMID: 6598740.

19: Pereira RG, Cala A, Fernández-Aparicio M, Molinillo JM, Boaventura MA, Macías FA. Gibberellic and kaurenoic hybrid strigolactone mimics for seed germination of parasitic weeds. Pest Manag Sci. 2017 Dec;73(12):2529-2537. doi: 10.1002/ps.4650. Epub 2017 Aug 18. PubMed PMID: 28643859.

20: Arciniegas A, Pérez-Castorena AL, Meléndez-Aguirre M, Ávila JG, García-Bores AM, Villaseñor JL, Romo de Vivar A. Chemical Composition and Antimicrobial Activity of Ageratina deltoidea. Chem Biodivers. 2018 Mar;15(3):e1700529. doi: 10.1002/cbdv.201700529. PubMed PMID: 29427474.